molecular formula C9H12N2 B3393355 6-Cyclopropyl-4-methylpyridin-2-amine CAS No. 234110-18-0

6-Cyclopropyl-4-methylpyridin-2-amine

Cat. No.: B3393355
CAS No.: 234110-18-0
M. Wt: 148.2 g/mol
InChI Key: WSRXJHPRMBUADF-UHFFFAOYSA-N
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Description

6-Cyclopropyl-4-methylpyridin-2-amine is a substituted pyridine derivative featuring a cyclopropyl group at position 6, a methyl group at position 4, and an amine functional group at position 2. For example, 6-Cyclopropylpyridin-2-amine (CAS: 857292-66-1), a closely related compound lacking the 4-methyl group, is described as a brown semi-solid with stability under normal conditions and mild irritant properties . The addition of a methyl group at position 4 in the target compound would likely enhance steric bulk and alter solubility compared to its non-methylated counterpart.

Properties

IUPAC Name

6-cyclopropyl-4-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-6-4-8(7-2-3-7)11-9(10)5-6/h4-5,7H,2-3H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRXJHPRMBUADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-4-methylpyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the catalysis of palladium .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of appropriate solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-4-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated amines .

Scientific Research Applications

6-Cyclopropyl-4-methylpyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Core Heterocycle : Pyridine derivatives (e.g., 6-Cyclopropylpyridin-2-amine) exhibit distinct electronic properties compared to pyrimidine analogs (e.g., 4-Cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine). Pyridines are less electron-deficient, influencing reactivity in substitution reactions .

Physicochemical Properties

  • Lipophilicity: Chlorine substitution (e.g., 6-Chloro-2-cyclopropyl-N-methylpyrimidin-4-amine) increases molecular weight and lipophilicity, whereas dimethylamino groups (e.g., 6-[3-(dimethylamino)propyl]-4-methylpyridin-2-amine) enhance hydrophilicity .
  • Stability : Cyclopropyl-containing compounds (e.g., 6-Cyclopropylpyridin-2-amine) are generally stable under standard conditions but may degrade upon exposure to strong oxidizers .

Biological Activity

6-Cyclopropyl-4-methylpyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a cyclopropyl group at the 6-position and a methyl group at the 4-position. The molecular formula is C9H12NC_9H_{12}N . The presence of the cyclopropyl group is significant as it influences the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to this compound have shown minimum inhibitory concentration (MIC) values indicating effective bacterial inhibition .
  • Antifungal Activity : Similar derivatives have demonstrated antifungal effects, particularly against strains like Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 78.23 µM .
  • Enzyme Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in inflammatory processes, although detailed mechanisms remain to be elucidated .

Synthesis Methods

Synthesis of this compound can be achieved through various chemical pathways:

  • Cyclization Reactions : Utilizing cyclopropyl precursors in pyridine synthesis.
  • Substitution Reactions : Modifying existing pyridine derivatives to introduce the cyclopropyl group.

These methods allow for the production of the compound in both laboratory and industrial settings .

Case Studies

Several studies have highlighted the biological potential of derivatives of this compound:

  • Study on Antibacterial Activity : A recent investigation into monomeric alkaloids indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity against E. coli and Bacillus mycoides, with MIC values as low as 0.0048 mg/mL .
  • Mechanism of Action Analysis : Research into the binding affinity of this compound to various biological targets suggests that it may interact with receptors involved in inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .

Data Table: Biological Activities and MIC Values

Compound NameActivity TypeMIC Value (µM)Reference
This compoundAntibacterial0.0048
Similar Derivative AAntifungal16.69
Similar Derivative BAntimicrobial22.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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